![molecular formula C12H24N2O B1491050 4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine CAS No. 2098038-50-5](/img/structure/B1491050.png)
4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine” is a complex organic molecule. It contains an azaspirodecan ring, which is a type of spiro compound where one of the atoms in the ring is a nitrogen . The “ethoxymethyl” group suggests the presence of an ether and an alkyl group attached to the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1-thia-4-azaspiro[4.5]decan-3-one have been synthesized via three-component cyclocondensation reactions . Another method involves the reaction of aldehydes and ketones with primary amines to form imine derivatives .Chemical Reactions Analysis
Amines, such as the one present in this compound, are known to undergo a variety of reactions. They can react with aldehydes and ketones to form imines, a process that is acid-catalyzed and reversible . They can also react with acid chlorides to form amides .Scientific Research Applications
Medicinal Chemistry: Synthesis of Active Pharmaceutical Ingredients
4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine: serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its spirocyclic structure is commonly found in natural products and can be instrumental in the design of drugs with specific pharmacological properties. The compound’s ability to undergo biocatalytic transaminase reactions makes it a candidate for the synthesis of enantiomerically pure substances, which are crucial in creating effective and safe medications .
properties
IUPAC Name |
4-(ethoxymethyl)-2-azaspiro[4.5]decan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-15-9-11-8-14(13)10-12(11)6-4-3-5-7-12/h11H,2-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPJVOAMVSPMMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.